A Technical Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol: A Chiral Building Block in Modern Drug Discovery
A Technical Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-3-amino-1,1,1-trifluoro-2-propanol, a structurally unique chiral amino alcohol, has emerged as a valuable building block in medicinal chemistry and drug development. Its trifluoromethyl group imparts distinct physicochemical properties that can enhance the metabolic stability, bioavailability, and target-binding affinity of therapeutic candidates. This technical guide provides a comprehensive overview of (2S)-3-amino-1,1,1-trifluoro-2-propanol, including its chemical identity, physicochemical properties, stereoselective synthesis, and applications as a key intermediate in the synthesis of complex pharmaceutical agents. Detailed experimental protocols for its synthesis and purification, grounded in established chemical principles, are presented to enable its practical application in the laboratory.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate a molecule's properties. Its high electronegativity and steric bulk can profoundly influence lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. (2S)-3-amino-1,1,1-trifluoro-2-propanol (CAS Number: 160706-71-8 ) is a chiral synthon that leverages these benefits, providing a scaffold for the construction of novel therapeutics with enhanced properties. The racemic form of 3-amino-1,1,1-trifluoro-2-propanol has the CAS Number 431-38-9[1].
Physicochemical Properties and Characterization
Understanding the physicochemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₃NO | [1] |
| Molecular Weight | 129.08 g/mol | [1] |
| Appearance | White to Off-White Solid | - |
| Melting Point | 99°C (for racemate) | [1] |
| Boiling Point | 176.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 10.14 ± 0.35 (Predicted) | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
Characterization:
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Infrared (IR) Spectroscopy: Key vibrational bands would include those for O-H, N-H, and C-F stretching.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight.
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Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity.
Enantioselective Synthesis and Purification
The synthesis of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol is critical for its application in chiral drug synthesis. A common and effective strategy involves the asymmetric reduction of a suitable prochiral ketone precursor.
Synthetic Strategy: Asymmetric Reduction
The most direct route to (2S)-3-amino-1,1,1-trifluoro-2-propanol is the enantioselective reduction of 3-amino-1,1,1-trifluoro-2-propanone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.
Caption: General workflow for the asymmetric synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Experimental Protocol: Representative Asymmetric Reduction
This protocol is a representative example based on established methodologies for the asymmetric reduction of α-haloketones and should be optimized for specific laboratory conditions.
Materials:
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3-Amino-1,1,1-trifluoro-2-propanone hydrochloride (or a suitable N-protected derivative)
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(-)-B-Chlorodiisopinocampheylborane ("DIP-Chloride™")
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Anhydrous Tetrahydrofuran (THF)
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Diethanolamine
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Sodium hydroxide (for pH adjustment)
Procedure:
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Preparation of the Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous THF at -25°C.
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Substrate Addition: In a separate flask, dissolve 3-amino-1,1,1-trifluoro-2-propanone hydrochloride (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred solution of the reducing agent at -25°C over 30 minutes.
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Reaction Monitoring: Stir the reaction mixture at -25°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
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Quenching and Work-up: Carefully quench the reaction by the slow addition of diethanolamine (2.0 equivalents) at -25°C. Allow the mixture to warm to room temperature and stir for 1 hour.
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Extraction: Add diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Purification and Enantiomeric Purity Analysis
Chiral HPLC is the standard method for determining the enantiomeric purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
Applications in Drug Development
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a versatile chiral building block with significant applications in the synthesis of complex pharmaceutical molecules.
Incorporation into Peptidomimetics
The unique structural features of this amino alcohol make it an attractive component for peptidomimetics. When incorporated into a peptide backbone, the trifluoromethyl group can:
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Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, increasing the half-life of the peptide.
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Modulate Conformation: The steric bulk of the CF₃ group can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.
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Improve Membrane Permeability: The lipophilic nature of the CF₃ group can enhance the ability of the peptide to cross cell membranes.
Caption: Incorporation of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a peptide chain.
Synthesis of Chiral Ligands and Catalysts
The amino and hydroxyl groups of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be readily functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can be used in a variety of metal-catalyzed reactions to produce other enantiomerically pure compounds.
Precursor for Fluorinated Heterocycles
This amino alcohol can serve as a starting material for the synthesis of a wide range of fluorinated heterocyclic compounds, which are prevalent motifs in many approved drugs.
Safety, Handling, and Storage
As with all laboratory chemicals, (2S)-3-amino-1,1,1-trifluoro-2-propanol should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group offers a strategic advantage in drug design by enhancing key ADME (absorption, distribution, metabolism, and excretion) properties. The methodologies for its enantioselective synthesis and purification are well-established, making it an accessible tool for medicinal chemists. As the demand for more effective and safer drugs continues to grow, the importance of chiral fluorinated synthons like (2S)-3-amino-1,1,1-trifluoro-2-propanol in drug discovery is set to expand.
References
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PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. Available at: [Link]
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Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Available at: [Link]
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Indofine Chemical Company, Inc. 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. Available at: [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
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Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]
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Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol. Available at: [Link]



